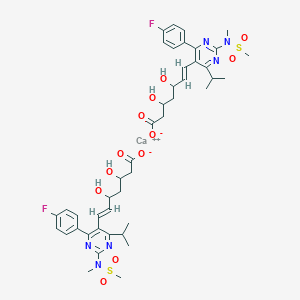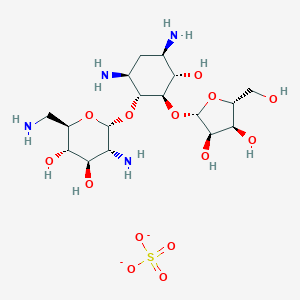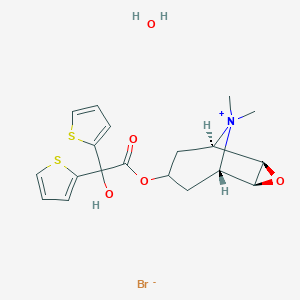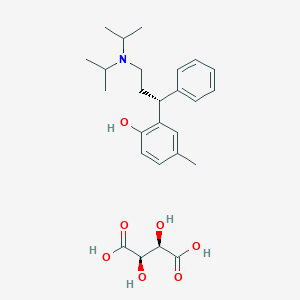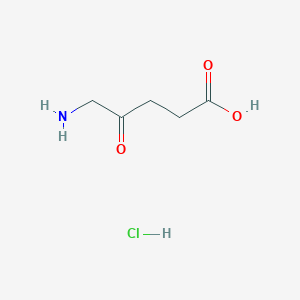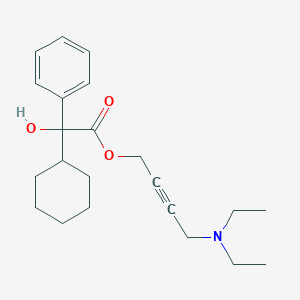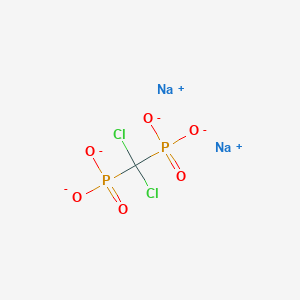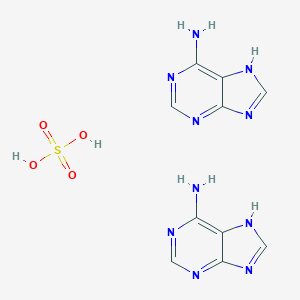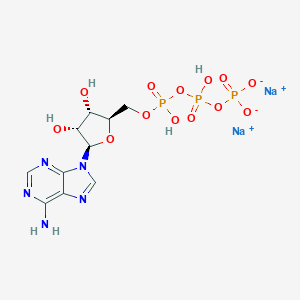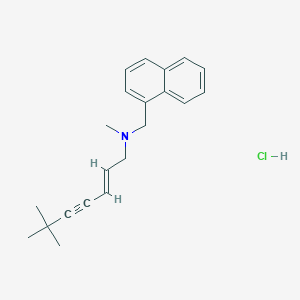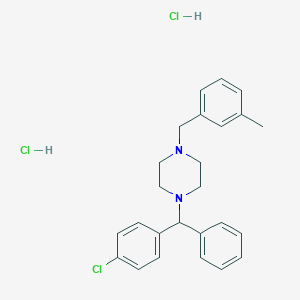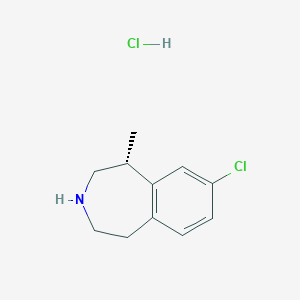
ジクロキサシリンナトリウム
概要
説明
Dicloxacillin sodium is a semi-synthetic, penicillin-type antibiotic that is used to treat a variety of bacterial infections. It is a derivative of penicillin, and is classified as a narrow-spectrum antibiotic. Dicloxacillin sodium is effective against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It is also used to treat infections caused by Enterococcus faecalis and some strains of E. coli. Dicloxacillin sodium is used to treat infections of the skin, urinary tract, respiratory tract, and other organs.
科学的研究の応用
1. ペニシリンG耐性黄色ブドウ球菌に対する抗生物質 ジクロキサシリンナトリウムは、ペニシリンG耐性黄色ブドウ球菌の感染症に使用される抗生物質です . このタイプの細菌は、広く使用されている抗生物質であるペニシリンGに対して耐性を発達させていますが、ジクロキサシリンナトリウムは有効です。
グラム陽性好気性球菌の治療
黄色ブドウ球菌に加えて、ジクロキサシリンナトリウムはグラム陽性好気性球菌の治療にも使用できます . これらはグラム染色試験で陽性であり、酸素が豊富な環境で生き残ることができる細菌のグループです。
ペニシリン耐性効果
ジクロキサシリンナトリウムは、さまざまな黄色ブドウ球菌および表皮ブドウ球菌に対してペニシリン耐性効果があります . つまり、これらの細菌がペニシリンに対して耐性を発達させた場合でも、これらの細菌が原因の感染症を効果的に治療できます。
合成研究
ジクロキサシリンナトリウムの合成方法に関する研究が行われています . 目的化合物の構造は1H NMRで確認され、縮合と塩形成の事後処理も提供されています .
生分解性に関する研究
ジクロキサシリンナトリウムの生分解性に関する研究は、自由生活細菌を使用して行われました . コンソーシアムと緑膿菌の両方とも、抗生物質の分解が100%であったため、非常に効率的であることが示されています .
環境への影響
ジクロキサシリンナトリウムなどの抗生物質が原因で発生する環境問題に対する意識が高まっています . これらの化合物は、水への溶解度が高く、生分解性が低いため、従来の排水処理場を通過してもそのままの状態を保つことができます . <a data-citationid="1b7a7a61-1006-26cb-3d1a-6b070259258d-32-group" h="ID=SERP,5015.1" href="https://pubs.aip.org/aip/acp/article/2350/1/020018/73128
作用機序
Target of Action
Dicloxacillin sodium, also known as Dynapen, primarily targets Penicillin Binding Proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .
Mode of Action
Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . By binding to specific PBPs located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis . This interaction with its targets results in the inhibition of cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by dicloxacillin is the bacterial cell wall synthesis pathway . The drug binds to PBPs, inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This disruption of the cell wall integrity leads to cell lysis and death .
Pharmacokinetics
Dicloxacillin sodium is resistant to destruction by acid, and its absorption after oral administration is rapid but incomplete . Peak blood levels are achieved in 1 to 1.5 hours . Once absorbed, dicloxacillin sodium is 97.9 ± 0.6 percent bound to serum protein, mainly albumin . It is rapidly excreted as unchanged drug in the urine by glomerular filtration and active tubular secretion .
Result of Action
The result of dicloxacillin’s action is the death of penicillin-susceptible microorganisms . By inhibiting the synthesis of the bacterial cell wall, dicloxacillin causes the bacteria to become unstable and lyse, or break apart . This leads to the eradication of the bacterial infection .
Action Environment
The action of dicloxacillin can be influenced by various environmental factors. For instance, the presence of food in the stomach can delay the absorption of dicloxacillin, reducing its bioavailability . Therefore, it is often recommended to take dicloxacillin on an empty stomach to maximize its absorption and effectiveness . Additionally, the drug’s action can be affected by the pH of the environment, as it is resistant to acid degradation .
Safety and Hazards
Dicloxacillin Sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . It is also advised to wear protective gloves/protective clothing/eye protection/face protection/hearing protection .
生化学分析
Biochemical Properties
Dicloxacillin sodium exerts its effects through interactions with specific enzymes and proteins within the bacterial cell. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are crucial for the synthesis of the bacterial cell wall, and the binding of dicloxacillin sodium inhibits the third and last stage of bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell death .
Cellular Effects
The primary cellular effect of dicloxacillin sodium is the inhibition of cell wall synthesis in bacteria . This disruption of the cell wall structure leads to cell lysis and death . The bactericidal activity of dicloxacillin sodium is time-dependent, meaning that a drug concentration higher than the minimum inhibitory concentration (MIC) for an adequate percentage of time in a dosing interval must be maintained for efficacy .
Molecular Mechanism
The molecular mechanism of action of dicloxacillin sodium involves the inhibition of bacterial cell wall synthesis . By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, dicloxacillin sodium inhibits the third and last stage of bacterial cell wall synthesis . This results in a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication .
Temporal Effects in Laboratory Settings
In laboratory settings, dicloxacillin sodium exhibits time-dependent bactericidal activity . This means that the effectiveness of the drug is dependent on maintaining a concentration higher than the minimum inhibitory concentration (MIC) for a sufficient duration . Dicloxacillin sodium is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .
Metabolic Pathways
Dicloxacillin sodium is metabolized in the liver
Transport and Distribution
It is known that dicloxacillin sodium is absorbed orally and distributed throughout the body . It is also known to be excreted in both renal and biliary routes .
Subcellular Localization
The subcellular localization of dicloxacillin sodium is not well-documented. As an antibiotic, it primarily interacts with bacterial cells rather than human cells. Within bacterial cells, dicloxacillin sodium targets the cell wall by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall .
特性
| { "Design of the Synthesis Pathway": "Dicloxacillin sodium can be synthesized from 6-amino penicillanic acid through a series of reactions.", "Starting Materials": [ "6-amino penicillanic acid", "2,6-dichlorophenylacetic acid", "Sodium hydroxide", "Sodium methoxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "6-amino penicillanic acid is reacted with 2,6-dichlorophenylacetic acid in the presence of sodium hydroxide to form dicloxacillin", "Dicloxacillin is then reacted with sodium hydroxide and sodium methoxide in ethanol to form dicloxacillin sodium salt", "The dicloxacillin sodium salt is then purified by precipitation with hydrochloric acid and recrystallization in water to yield pure dicloxacillin sodium" ] } | |
CAS番号 |
343-55-5 |
分子式 |
C19H17Cl2N3NaO5S |
分子量 |
493.3 g/mol |
IUPAC名 |
(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1 |
InChIキー |
NTVMGKBZFMYQHI-SLINCCQESA-N |
異性体SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
その他のCAS番号 |
343-55-5 13412-64-1 |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard |
関連するCAS |
13412-64-1 (mono-hydrochloride salt, mono-hydrate) 343-55-5 (mono-hydrochloride salt, anhydrous) |
溶解性 |
2.96e-02 g/L |
同義語 |
Cilpen Dichloroxacillin Diclocil Dicloxaciclin Dicloxacillin Dicloxacillin Sodium Dicloxacillin, Monosodium Salt, Anhydrous Dicloxacillin, Monosodium Salt, Mono-Hydrate Dicloxacycline Dicloxsig Distaph Ditterolina Dycill Dynapen InfectoStaph Pathocil Posipen Sodium, Dicloxacillin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Dicloxacillin Sodium?
A1: Dicloxacillin Sodium exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs) involved in the transpeptidation step of peptidoglycan synthesis, ultimately leading to bacterial cell death.
Q2: Can you provide the molecular formula and weight of Dicloxacillin Sodium?
A2: The molecular formula of Dicloxacillin Sodium is C19H16Cl2N3O5S·Na. It has a molecular weight of 470.3 g/mol. []
Q3: Are there any spectroscopic data available for Dicloxacillin Sodium?
A3: Yes, spectroscopic techniques like UV-Vis spectrophotometry are commonly employed for the characterization and quantification of Dicloxacillin Sodium. UV detection wavelengths often used in research include 225 nm, 230 nm, 274 nm, and 290 nm. [, , , ]
Q4: How stable is Dicloxacillin Sodium under different storage conditions?
A4: Dicloxacillin Sodium exhibits varying stability profiles depending on temperature and packaging. Research indicates that when repackaged into polypropylene syringes, its stability in oral suspension form is limited to 7 days at ambient temperature, 10 days under refrigeration, and 21 days frozen. []
Q5: What formulation strategies are employed to enhance the stability or bioavailability of Dicloxacillin Sodium?
A5: Various approaches have been explored to optimize Dicloxacillin Sodium formulations, including:* Dispersible tablets: Utilizing superdisintegrants like Crosscarmellose sodium and Crospovidone to improve disintegration and dissolution for enhanced bioavailability. []* Floating tablets: Incorporating gas-generating agents like Sodium bicarbonate and polymers like HPMC K100M and Xanthan gum to prolong gastric residence time and potentially improve absorption. [, ]
Q6: What analytical methods are commonly used for the determination of Dicloxacillin Sodium?
A6: Several analytical techniques are employed for the analysis of Dicloxacillin Sodium:* High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, this method offers high sensitivity and selectivity for quantifying Dicloxacillin Sodium in various matrices. [, , , , ]* High-Performance Thin Layer Chromatography (HPTLC): This technique provides a rapid and cost-effective means of separating and quantifying Dicloxacillin Sodium in pharmaceutical formulations. [, , ]* UV-Vis Spectrophotometry: This widely accessible method is utilized for both single-component and simultaneous determination of Dicloxacillin Sodium in pharmaceutical dosage forms. [, , , , ]* Headspace Gas Chromatography (HSGC): This technique allows for the sensitive determination of residual solvents, like Methanol, Ethyl Acetate, and Toluene, in Dicloxacillin Sodium samples. []
Q7: What is the importance of analytical method validation in Dicloxacillin Sodium research?
A7: Method validation is critical to ensure the accuracy, precision, specificity, linearity, and robustness of analytical results. Researchers rigorously validate methods to guarantee reliable data for drug development, quality control, and regulatory compliance. [, ]
Q8: What are the key pharmacokinetic parameters of Dicloxacillin Sodium?
A8: Key pharmacokinetic parameters include:* Absorption: Dicloxacillin Sodium is acid-stable and well-absorbed orally. []* Distribution: It exhibits good tissue penetration. []* Metabolism: Primarily metabolized in the liver. []* Excretion: Excreted primarily in urine, with a significant portion as unchanged drug. [, ]
Q9: Are there any known drug interactions with Dicloxacillin Sodium?
A9: While not explicitly covered in the provided research papers, it's important to consult comprehensive drug information resources for potential interactions as Dicloxacillin Sodium may interact with other medications.
Q10: What are the known mechanisms of resistance to Dicloxacillin Sodium?
A11: The primary mechanism of resistance involves the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of Dicloxacillin Sodium, rendering it inactive. [, ]
Q11: Are there any studies comparing the efficacy of Dicloxacillin Sodium to other antibiotics?
A12: Yes, research has compared the efficacy of Dicloxacillin Sodium to other antibiotics, such as:* Amoxicillin: Studies suggest that Amoxicillin may be more effective than Dicloxacillin Sodium for Helicobacter pylori eradication. []* Phenoxymethylpenicillin Potassium: A study in pediatric patients with streptococcal infections found both Dicloxacillin Sodium and Phenoxymethylpenicillin Potassium to be effective. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



